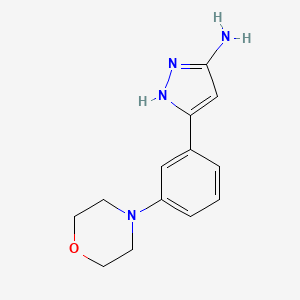

5-(3-吗啉-4-基苯基)-2H-吡唑-3-胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound “5-(3-Morpholin-4-yl-phenyl)-2H-pyrazol-3-ylamine” is a complex organic molecule. It contains a morpholine ring, which is a common feature in many pharmaceuticals . The morpholine ring is attached to a phenyl group, which is further connected to a pyrazole ring through an amine group .

Synthesis Analysis

While specific synthesis methods for “5-(3-Morpholin-4-yl-phenyl)-2H-pyrazol-3-ylamine” were not found, there are general methods for synthesizing similar compounds. For instance, fluorinated 1-(3-Morpholin-4-yl-phenyl)-Ethylamines can be synthesized through reductive amination .

科学研究应用

神经营肽-1 受体拮抗剂

- 一种相关的化合物,1-(5-[[(2R,3S)-2-([(1R)-1-[3,5-双(三氟甲基)苯基]乙基]氧基)-3-(4-氟苯基)吗啉-4-基]甲基]-2H-1,2,3-三唑-4-基)-N,N-二甲基甲胺盐酸盐,作为人神经营肽-1 (h-NK(1)) 受体拮抗剂表现出高亲和力和口服活性。在与呕吐和抑郁相关的临床疗效相关的临床前测试中有效 (Harrison 等人,2001)。

抗癌活性

- 一种衍生物,4-{3-[2-(2-吗啉-4-基-乙氧基)苯基]-5-苯基-吡唑-1-基}-苯磺酰胺,显示出有希望的抗乳腺癌活性。由于新的阳离子相互作用和氢键,它对 MCF7 细胞表现出比标准药物 4-羟他莫昔芬更好的抗癌活性 (Kumar 等人,2021)。

荧光化合物的合成

- 当吗啉-4-基取代的戊-4-yn-1-酮与芳基肼反应时,会产生 3-芳基-5-芳基乙炔基-1-苯基-4,5-二氢-1H-吡唑。这些化合物表现出显着的荧光能力,可用于材料科学和成像技术 (Odin 等人,2022)。

抗胆碱酯酶剂

- 已经合成了吡唑啉衍生物,包括具有吗啉-4-基的衍生物,并评估了它们的抗胆碱酯酶作用。它们显示出治疗神经退行性疾病的潜在应用 (Altıntop,2020)。

抗寄生虫活性

- 吗啉衍生物对锥虫菌株、利什曼原虫和恶性疟原虫表现出中等到良好的活性,表明在抗寄生虫药物开发中的潜力 (Kuettel 等人,2007)。

抗菌应用

- 含吗啉的吡唑啉,如 4-{4-[2-(1-苯基-3-(取代)苯基-1H-吡唑-4-基)-4-氧代-噻唑烷-3-基]-苯基}-吗啉-3-酮,表现出中等到良好的抗菌潜力。这些化合物对于开发新的抗菌剂很有意义 (Sanghani 等人,2021)。

生化分析

Biochemical Properties

5-(3-Morpholin-4-yl-phenyl)-2H-pyrazol-3-ylamine has been found to interact with the CYP3A4 Cytochrome, a major enzyme involved in human drug metabolism . This interaction involves two different orientations of the phenyl ring for substrate approach toward the oxyferryl center, leading to two subsequent rearrangement pathways .

Cellular Effects

In terms of cellular effects, 5-(3-Morpholin-4-yl-phenyl)-2H-pyrazol-3-ylamine has been found to have a significant inhibitory effect on Cortical Spreading Depression (CSD), a phenomenon affecting various aspects of brain physiology . This compound’s interaction with the KCNQ2 potassium channel has been found to have a significant impact on this process .

Molecular Mechanism

The molecular mechanism of action of 5-(3-Morpholin-4-yl-phenyl)-2H-pyrazol-3-ylamine involves its interaction with the CYP3A4 Cytochrome . The compound’s interaction with this enzyme leads to the formation of alcohol and ketone products through a series of proton shuttle intermediates .

Metabolic Pathways

5-(3-Morpholin-4-yl-phenyl)-2H-pyrazol-3-ylamine is metabolized by the CYP3A4 Cytochrome . This enzyme is known to metabolize a wide range of substrates and is a major contributor to human drug metabolism .

属性

IUPAC Name |

5-(3-morpholin-4-ylphenyl)-1H-pyrazol-3-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N4O/c14-13-9-12(15-16-13)10-2-1-3-11(8-10)17-4-6-18-7-5-17/h1-3,8-9H,4-7H2,(H3,14,15,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NIJLJDGBYGBRBA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2=CC=CC(=C2)C3=CC(=NN3)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Cyclohexyl(4-(6-methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B3000726.png)

![3-[4-(2-Methoxypyridin-4-yl)-3-oxopiperazin-1-yl]-1-methylpyrazin-2-one](/img/structure/B3000733.png)

![(2,4-dimethylphenyl){4-[3-(methylthio)phenyl]-1,1-dioxido-4H-1,4-benzothiazin-2-yl}methanone](/img/structure/B3000737.png)

![Allyl (2E)-5-(3,4-dimethoxyphenyl)-2-(2-fluorobenzylidene)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-A]pyrimidine-6-carboxylate](/img/structure/B3000739.png)

![7-(2-chlorophenyl)-5-methyl-N-(pyridin-3-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B3000742.png)

![2-[3-(2,5-dimethyl-1H-pyrrol-1-yl)-2-thienyl]-5-methylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B3000743.png)

![Methyl 2-butyramidobenzo[d]thiazole-6-carboxylate](/img/structure/B3000744.png)